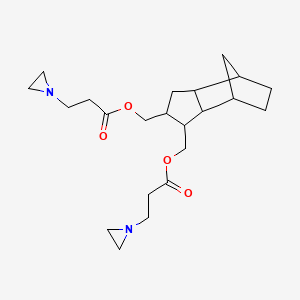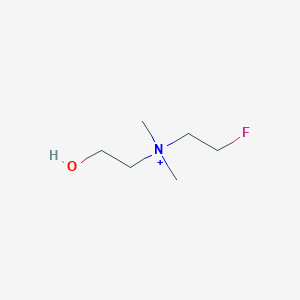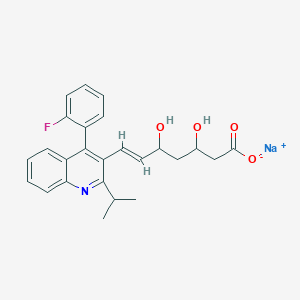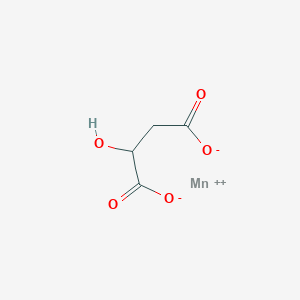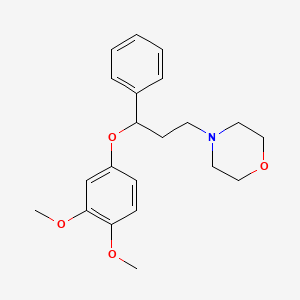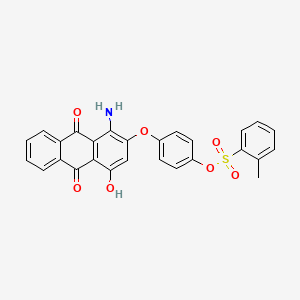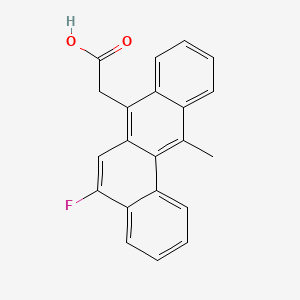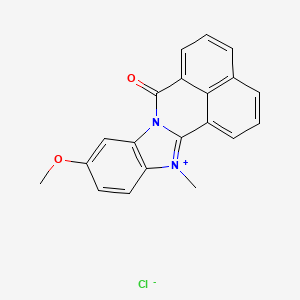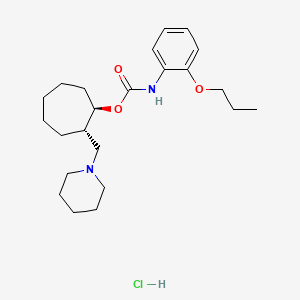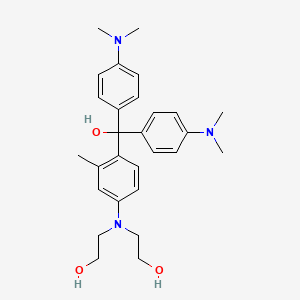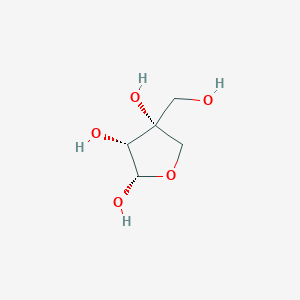
4-(1-((4-Fluorophenyl)imino)ethyl)-5-methyl-2,3-furandione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-((4-Fluorophenyl)imino)ethyl)-5-methyl-2,3-furandione is a synthetic organic compound characterized by the presence of a fluorophenyl group, an imino group, and a furandione structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-((4-Fluorophenyl)imino)ethyl)-5-methyl-2,3-furandione typically involves the reaction of 4-fluoroaniline with a suitable aldehyde or ketone under acidic or basic conditions to form the imine intermediate. This intermediate is then subjected to cyclization reactions to form the furandione ring. The reaction conditions often include the use of solvents like isopropanol and temperatures ranging from 20°C to 50°C .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-(1-((4-Fluorophenyl)imino)ethyl)-5-methyl-2,3-furandione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted fluorophenyl derivatives.
科学的研究の応用
4-(1-((4-Fluorophenyl)imino)ethyl)-5-methyl-2,3-furandione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 4-(1-((4-Fluorophenyl)imino)ethyl)-5-methyl-2,3-furandione involves its interaction with specific molecular targets. The imine group can form hydrogen bonds with biological molecules, affecting their function. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors, leading to its biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
(E)-2-(((4-Fluorophenyl)imino)methyl)phenol: Shares the imine and fluorophenyl groups but differs in the overall structure.
Pyrrolidine derivatives: Similar in terms of the presence of nitrogen-containing rings but differ in their specific ring structures and substituents.
Uniqueness
4-(1-((4-Fluorophenyl)imino)ethyl)-5-methyl-2,3-furandione is unique due to its combination of a fluorophenyl group, an imine group, and a furandione ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
CAS番号 |
88556-35-8 |
|---|---|
分子式 |
C13H10FNO3 |
分子量 |
247.22 g/mol |
IUPAC名 |
4-[N-(4-fluorophenyl)-C-methylcarbonimidoyl]-5-methylfuran-2,3-dione |
InChI |
InChI=1S/C13H10FNO3/c1-7(11-8(2)18-13(17)12(11)16)15-10-5-3-9(14)4-6-10/h3-6H,1-2H3 |
InChIキー |
ULLOJIQFZIOJNT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C(=O)O1)C(=NC2=CC=C(C=C2)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


